N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
This compound is a structurally complex acetamide derivative characterized by a pentazatricyclic core system (3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene) and two distinct aromatic substituents: a 2-chloro-4-methylphenyl group and a 3,4-dimethylphenyl moiety. The polycyclic framework contains five nitrogen atoms, which likely enhance polarity and influence binding interactions in biological systems.
Properties
Molecular Formula |
C24H21ClN6O2 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C24H21ClN6O2/c1-14-4-7-19(18(25)10-14)26-22(32)13-31-24(33)29-8-9-30-21(23(29)28-31)12-20(27-30)17-6-5-15(2)16(3)11-17/h4-12H,13H2,1-3H3,(H,26,32) |
InChI Key |
QBPLUBFXIOSMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C24H21ClN6O2
- Molecular Weight : 417.9 g/mol
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN6O2 |
| Molecular Weight | 417.9 g/mol |
| SMILES | Cc1cc(-c2nn(C=CN(C3=NN4CC(Nc(ccc(C)c5)c5Cl)=O)C4=O)c3c2)c(C)cc1 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Studies have shown that this compound has significant anticancer properties. It acts by inhibiting specific signaling pathways involved in tumor growth.
Case Study 1 : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2 : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
The compound also shows promise in neuroprotection. Research indicates that it may modulate neurotransmitter levels and protect against neurodegenerative diseases.
Case Study 3 : In a study involving models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.
The biological activity of this compound is believed to involve:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival.
- Modulation of Apoptotic Pathways : It promotes apoptosis by activating caspases and altering Bcl-2 family protein levels.
- Neurotransmitter Regulation : It may enhance levels of neuroprotective factors while reducing neurotoxic substances.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Several acetamide-based pesticides share structural motifs with the target compound, differing primarily in substituents and heteroatom composition:
Key Observations :
- Substituent Diversity : The target compound’s 3,4-dimethylphenyl group contrasts with alachlor’s methoxymethyl chain, which reduces steric hindrance and enhances hydrophobicity .
- Heteroatom Impact : Replacement of nitrogen with sulfur in the polycyclic system () may alter electronic properties and metabolic stability .
- Molecular Weight : The target compound’s higher molecular weight (518.97 g/mol) compared to agrochemical analogs (~270–320 g/mol) suggests reduced bioavailability, a common challenge in polycyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
